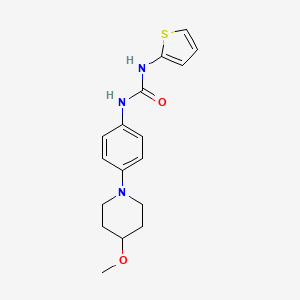

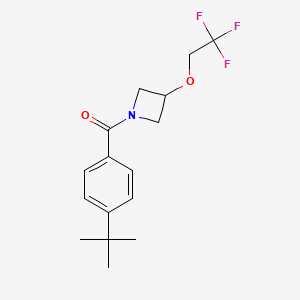

![molecular formula C5H7ClF2N2S B2762285 [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride CAS No. 2408963-68-6](/img/structure/B2762285.png)

[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride” could potentially involve difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis

The chemical reactions involving “[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride” could involve various difluoromethylation processes . These processes could include electrophilic, nucleophilic, radical and cross-coupling methods .Scientific Research Applications

Chemical Properties and Potential Applications

Chemicals with specific and complex structures, such as "[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride", often possess unique properties that can be applied in various scientific fields. For instance, compounds with fluorine atoms, like the difluoromethyl group in this molecule, are frequently used in pharmaceuticals and agrochemicals due to their ability to affect the biological activity of molecules. Fluorine atoms can alter the lipophilicity, metabolic stability, and bioavailability of compounds, making them more effective as drugs or pesticides (Hai‐Xia Song et al., 2018)(Song et al., 2018).

Environmental Impact and Safety

The study and understanding of chemical compounds also extend to their environmental impact and safety. Compounds used in various industries can end up in aquatic environments, leading to potential ecological and health risks. For example, parabens, which are widely used as preservatives, have been found in water bodies and are known to act as weak endocrine disrupters (Camille Haman et al., 2015)(Haman et al., 2015). This highlights the importance of research into the fate, behavior, and effects of chemical compounds in the environment.

Drug Development and Pharmacology

The structure mentioned suggests potential pharmacological applications, given its complexity and the presence of functional groups common in drug design. Compounds with specific functional groups can target certain receptors or enzymes within the body, leading to desired therapeutic effects. For instance, research on sulfonamide-based drugs has shown a range of medical applications from diuretics to carbonic anhydrase inhibitors, which are used in treating conditions such as glaucoma and epilepsy (F. Carta et al., 2012)(Carta et al., 2012).

properties

IUPAC Name |

[2-(difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2S.ClH/c6-4(7)5-9-3(1-8)2-10-5;/h2,4H,1,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECPJBVGVKWQIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2762210.png)

![N-[cyano(phenyl)methyl]-4-phenoxybenzamide](/img/structure/B2762212.png)

![4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2762218.png)

![3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2762220.png)

![N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762221.png)

![N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2762223.png)